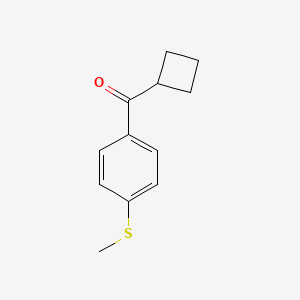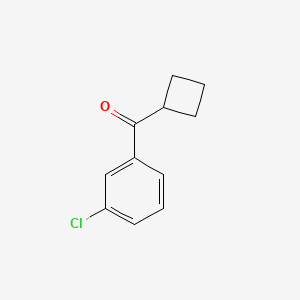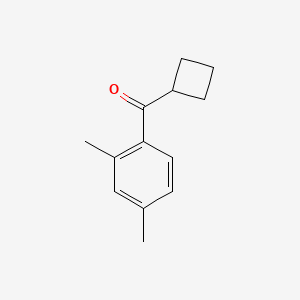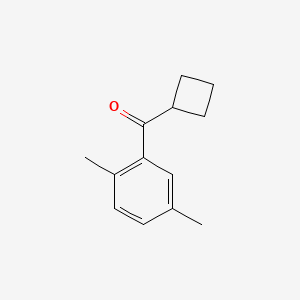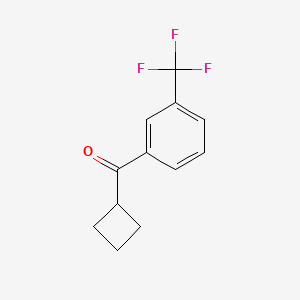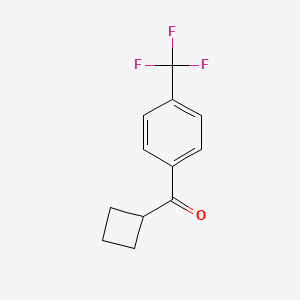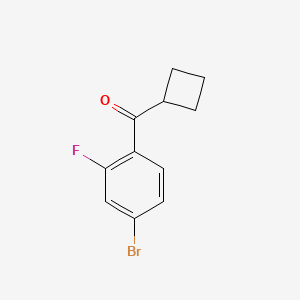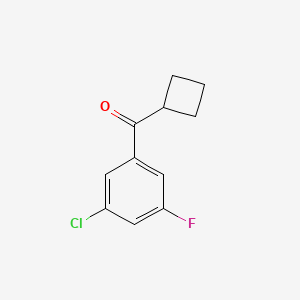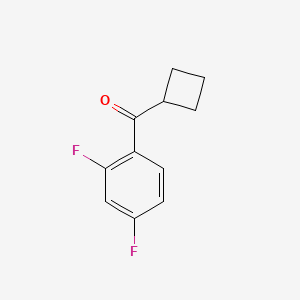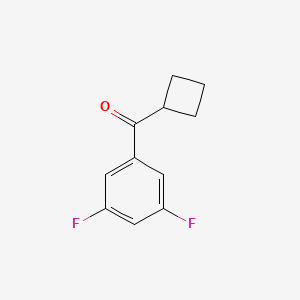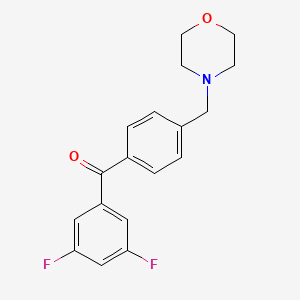
3,5-Difluoro-4'-morpholinomethyl benzophenone
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3,5-Difluoro-4'-morpholinomethyl benzophenone involves multi-step reactions starting from various difluorinated precursors. For instance, a novel benzo[1,5]oxazepin-4-one skeleton and its derivatives were synthesized from 1,5-difluoro-2,4-dinitrobenzene (DFDNB) through substitutions and reductions, with one of the fluorine atoms being substituted by morpholine . Another study reported the synthesis of a series of 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives from (4-hydroxy-aryl)-aryl methanones, which were then evaluated for anti-proliferative activity . These syntheses typically involve several steps, including bromination, amination, cyclization, and acidification, as demonstrated in the synthesis of 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride .
Molecular Structure Analysis
The molecular structure of compounds containing morpholine and benzophenone moieties has been characterized using various analytical techniques. X-ray diffraction studies have been used to confirm the structure of a novel bioactive heterocycle containing a morpholine ring, which adopts a chair conformation . Similarly, the crystal structure of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide was determined, providing insights into the molecular arrangement and potential interactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for introducing the desired functional groups and achieving the target molecular architecture. For example, the substitution reactions that replace fluorine atoms with other groups, such as morpholine, are key steps in the synthesis process . The reduction of nitro groups to amines and the cyclization reactions to form heterocyclic structures are also significant .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of fluorine atoms and morpholine rings can affect the compounds' reactivity, stability, and biological activity. For instance, the antiproliferative activity of the synthesized benzophenone analogues was found to be dependent on the substitution pattern on the benzophenone ring . The crystal structures of these compounds often reveal intermolecular interactions, such as hydrogen bonds and π-π interactions, which can contribute to their stability and solid-state properties .
Aplicaciones Científicas De Investigación
Photochemistry in Biological and Bioorganic Chemistry
Benzophenone (BP) photochemistry, including derivatives like 3,5-Difluoro-4'-morpholinomethyl benzophenone, has a significant role in biological chemistry and bioorganic chemistry. These compounds, upon n-π* excitation, form a biradicaloid triplet state that can abstract a hydrogen atom from C-H bonds. This light-directed covalent attachment process is utilized in various applications such as binding/contact site mapping of ligand-protein interactions, proteome profiling, bioconjugation, and surface grafting (Dormán et al., 2016).
Antiproliferative Activity in Cancer Research
A series of novel morpholine conjugated benzophenone analogues, similar to 3,5-Difluoro-4'-morpholinomethyl benzophenone, have been synthesized and evaluated for their antiproliferative activity against various types of neoplastic cells. This research indicates the potential of these compounds in cancer treatment, particularly in inhibiting cancer progression through cell cycle arrest and apoptosis (Al‐Ghorbani et al., 2017).
Cytotoxicity and Antitumor Activity
Morpholino and thiomorpholino benzophenone derivatives have demonstrated potent cytotoxic activity against various cancer cells and significant antitumor activity in vivo. This suggests the potential therapeutic applications of benzophenone derivatives in cancer treatment (Kumazawa et al., 1997).
Environmental Impact and Toxicity Studies
Benzophenone derivatives like 3,5-Difluoro-4'-morpholinomethyl benzophenone have been studied for their environmental impact and toxicity. These studies are crucial for understanding the ecological effects and safety of such compounds in consumer products and industrial applications (Watanabe et al., 2015).
Photopolymerization Initiators
Benzophenone compounds are also used as photoinitiators in polymerization processes. Their efficiency in initiating polymerization, influenced by their structure and environmental factors, is a critical aspect of their application in the material sciences (Fouassier et al., 1995).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3,5-difluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO2/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-13(2-4-14)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRVOJLJHLTZHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642660 | |
| Record name | (3,5-Difluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4'-morpholinomethyl benzophenone | |
CAS RN |
898770-69-9 | |
| Record name | Methanone, (3,5-difluorophenyl)[4-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Difluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



